(R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride
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Overview
Description
®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride is a chiral compound that features a fluorinated pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the fluorine atom in the pyridine ring can influence the compound’s biological activity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoropyridine.
Chiral Amine Introduction: The chiral amine is introduced through a nucleophilic substitution reaction. This step often involves the use of a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies to understand the role of fluorinated pyridines in biological systems.
Chemical Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to the desired pharmacological effect.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Chloropyridin-4-yl)ethanamine hydrochloride
- ®-1-(2-Bromopyridin-4-yl)ethanamine hydrochloride
- ®-1-(2-Iodopyridin-4-yl)ethanamine hydrochloride
Uniqueness
®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its ability to cross biological membranes.
Properties
IUPAC Name |
(1R)-1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKPSGSFBRIPY-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=NC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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